molecular formula C11H9BrN2O B1524668 3'-Bromo-4'-(1-imidazolyl)acetophenone CAS No. 1141669-55-7

3'-Bromo-4'-(1-imidazolyl)acetophenone

Cat. No.: B1524668
CAS No.: 1141669-55-7
M. Wt: 265.11 g/mol
InChI Key: YXCHZUPKBMZDGO-UHFFFAOYSA-N
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Description

3’-Bromo-4’-(1-imidazolyl)acetophenone is a chemical compound with the molecular formula C11H9BrN2O and a molecular weight of 265.11 g/mol . . It is characterized by the presence of a bromine atom at the 3’ position and an imidazole ring at the 4’ position of the acetophenone structure.

Preparation Methods

The synthesis of 3’-Bromo-4’-(1-imidazolyl)acetophenone typically involves the following steps:

    Imidazole Substitution: The substitution of the bromine atom with an imidazole ring at the 4’ position.

The reaction conditions for these steps often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and imidazole in the presence of a base like potassium carbonate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

3’-Bromo-4’-(1-imidazolyl)acetophenone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3’-Bromo-4’-(1-imidazolyl)acetophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’-Bromo-4’-(1-imidazolyl)acetophenone involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The bromine atom and ketone group also contribute to its reactivity and binding affinity .

Comparison with Similar Compounds

3’-Bromo-4’-(1-imidazolyl)acetophenone can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(3-bromo-4-imidazol-1-ylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c1-8(15)9-2-3-11(10(12)6-9)14-5-4-13-7-14/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCHZUPKBMZDGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N2C=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70700186
Record name 1-[3-Bromo-4-(1H-imidazol-1-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1141669-55-7
Record name 1-[3-Bromo-4-(1H-imidazol-1-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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